5-(5-Bromo-1H-indol-1-yl)pentanoic acid
Description
Historical context of indole derivatives in chemical research
The historical development of indole chemistry traces its origins to the mid-19th century when indole was first isolated during the study of indigo dye chemistry. In 1866, German chemist Adolf von Baeyer successfully reduced oxindole to indole using zinc dust, marking a pivotal moment in the understanding of this aromatic heterocyclic compound. The name "indole" itself derives from a combination of the words "indigo" and "oleum," reflecting its discovery through the treatment of indigo dye with oleum. This initial breakthrough laid the foundation for extensive research into indole derivatives that would continue to flourish throughout the subsequent centuries.
The early 20th century witnessed significant advances in indole synthesis methodologies, with the development of the Fischer indole synthesis by Emil Fischer in 1883 representing a cornerstone achievement. This method, involving the condensation of phenylhydrazines with aldehydes or ketones under acidic conditions, provided researchers with a reliable and reproducible approach to construct indole frameworks. The success of the Fischer synthesis catalyzed further investigations into alternative synthetic routes, including the Leimgruber-Batcho indole synthesis and the Baeyer-Jackson method, each contributing to the expanding toolkit available for indole chemistry.
Throughout the 20th century, researchers recognized the profound biological significance of indole derivatives, particularly their roles as structural components of essential biomolecules such as the amino acid tryptophan and the neurotransmitter serotonin. This understanding drove intensive research efforts aimed at developing synthetic methods for accessing diverse indole derivatives with potential pharmaceutical applications. The evolution of indole chemistry continued to accelerate with the introduction of modern catalytic systems and carbon-hydrogen activation strategies, enabling the regioselective synthesis of complex functionalized indoles. These methodological advances have established indole derivatives as indispensable building blocks in medicinal chemistry, materials science, and natural product synthesis.
Significance of halogenated indole compounds in scientific literature
Halogenated indole compounds occupy a position of considerable importance within the broader landscape of heterocyclic chemistry, offering unique chemical properties and biological activities that distinguish them from their non-halogenated counterparts. The introduction of halogen substituents into indole frameworks fundamentally alters their electronic properties, reactivity patterns, and biological interactions, making them valuable subjects for structure-activity relationship studies. Research has demonstrated that halogenated indoles exhibit enhanced binding affinity and specificity toward various biological targets, attributes that have made them attractive candidates for drug development and therapeutic applications.
Marine natural products have served as a particularly rich source of halogenated indole alkaloids, with numerous bioactive compounds isolated from marine invertebrates demonstrating remarkable pharmacological properties. These naturally occurring halogenated indoles, including meridianins, variolins, aplysinopsins, and leptoclinidamines, have provided valuable insights into the structure-activity relationships governing biological activity. The presence of halogen substituents in these natural products often correlates with enhanced potency and selectivity, validating the strategic importance of halogenation in medicinal chemistry applications.
Recent investigations have revealed that halogenated indole analogues can significantly impact bacterial virulence factors, offering potential applications in the development of anti-virulence therapies. Studies examining the effects of various halogenated indoles on Vibrio campbellii demonstrated that compounds such as 6-bromoindole, 7-bromoindole, 4-fluoroindole, 5-iodoindole, and 7-iodoindole could improve the survival of brine shrimp larvae challenged with pathogenic bacteria to over 80 percent even at concentrations as low as 10 micromolar. These findings underscore the potential of halogenated indoles as antimicrobial agents that operate through novel mechanisms distinct from traditional antibiotics.
The synthetic accessibility of halogenated indoles has been greatly enhanced through the development of efficient methodologies for introducing halogen substituents at specific positions within the indole framework. Modern synthetic approaches, including microflow synthesis techniques, have enabled the rapid and high-yielding preparation of diverse halogenated indole derivatives while minimizing unwanted side reactions such as dimerization and multimerization. These technological advances have facilitated systematic investigations into the structure-activity relationships of halogenated indoles, contributing to a deeper understanding of their chemical and biological properties.
Discovery and initial characterization of this compound
The development and characterization of this compound represents a significant advancement in the field of halogenated indole chemistry, emerging from systematic efforts to explore novel structural modifications of the indole framework. This compound was identified through targeted synthetic programs aimed at developing indole derivatives with enhanced biological activity and improved pharmacological properties. The specific combination of a bromine substituent at the 5-position of the indole ring with a pentanoic acid chain attached to the nitrogen atom was designed to optimize both the electronic properties and the molecular recognition characteristics of the resulting compound.
Initial characterization studies revealed that this compound possesses a molecular formula of C13H14BrNO2 and a molecular weight of 296.16 grams per mole. The compound exhibits distinctive spectroscopic properties that reflect its unique structural features, including characteristic absorption patterns in nuclear magnetic resonance spectroscopy and mass spectrometry. Chemical analysis has confirmed the presence of the brominated indole core structure fused with the pentanoic acid substituent, validating the successful synthesis and structural integrity of the target compound.
The synthetic preparation of this compound typically involves a two-step process beginning with the bromination of the indole precursor followed by alkylation with the appropriate pentanoic acid derivative. The bromination step requires careful optimization of reaction conditions to ensure selective substitution at the 5-position while avoiding unwanted side reactions. Subsequently, the alkylation reaction must be conducted under controlled conditions to achieve efficient coupling of the brominated indole with the pentanoic acid chain while maintaining high yields and product purity.
Analytical characterization of this compound has revealed important physical and chemical properties that influence its behavior in various experimental contexts. The compound typically appears as a white to light brown powder with a reported purity of approximately 96 percent when prepared using optimized synthetic protocols. Storage recommendations indicate that the compound should be maintained under inert atmosphere conditions at temperatures below -20 degrees Celsius to preserve its chemical stability and prevent degradation.
Position of the compound within the broader indole derivative family
This compound occupies a distinctive position within the extensive family of indole derivatives, representing a specific class of compounds that combine halogenation with carboxylic acid functionalization. This structural combination places the compound at the intersection of several important chemical categories, including halogenated indoles, indole-carboxylic acid derivatives, and nitrogen-alkylated heterocycles. The unique positioning of this compound within the indole derivative family reflects the systematic exploration of structure-activity relationships that has driven much of the recent progress in indole chemistry.
Within the broader context of halogenated indoles, this compound shares important structural features with other significant compounds such as 5-bromoindole, which serves as a key pharmaceutical intermediate. The presence of the bromine substituent at the 5-position of the indole ring is particularly noteworthy, as this specific substitution pattern has been associated with enhanced biological activity in various therapeutic applications. The bromine atom serves as both an electron-withdrawing group that modulates the electronic properties of the indole system and as a versatile synthetic handle that can be exploited for further chemical transformations.
The carboxylic acid functionality present in this compound distinguishes it from simpler halogenated indoles and aligns it with other biologically active indole-carboxylic acid derivatives. This structural feature introduces important pharmacophoric elements that can enhance molecular recognition and binding interactions with biological targets. The pentanoic acid chain provides additional flexibility and hydrophobic character to the molecule, potentially influencing its pharmacokinetic properties and membrane permeability characteristics.
Comparative analysis with related compounds reveals that this compound shares certain structural motifs with other pharmaceutically relevant indole derivatives while maintaining its own unique chemical identity. For example, the compound exhibits structural similarities to tryptophan derivatives and indole-containing natural products, suggesting potential applications in areas where these compounds have demonstrated biological activity. However, the specific combination of bromination and pentanoic acid substitution creates a novel chemical entity with properties that may differ significantly from its structural relatives.
The synthetic accessibility and chemical reactivity of this compound position it as a valuable intermediate for the preparation of more complex indole derivatives. The presence of multiple reactive functional groups, including the brominated aromatic system and the carboxylic acid moiety, provides numerous opportunities for further chemical elaboration through various synthetic transformations. This versatility has made the compound an attractive target for researchers seeking to develop libraries of structurally related derivatives for biological screening and structure-activity relationship studies.
Properties
IUPAC Name |
5-(5-bromoindol-1-yl)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrNO2/c14-11-4-5-12-10(9-11)6-8-15(12)7-2-1-3-13(16)17/h4-6,8-9H,1-3,7H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPHJMJDCDLSXDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2CCCCC(=O)O)C=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50655589 | |
| Record name | 5-(5-Bromo-1H-indol-1-yl)pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50655589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1065074-70-5 | |
| Record name | 5-(5-Bromo-1H-indol-1-yl)pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50655589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Multi-step Synthesis of 5-Bromoindole (Patent CN102558017A)
Step 1: Synthesis of 2-sodium sulfonate-indole
Indole is dissolved in an alcoholic solvent (e.g., isopropanol or ethanol/methanol mixture) and reacted with sodium bisulfite or potassium bisulfite aqueous solution at 20–30°C for 15–20 hours. The product is filtered, washed, and dried to give intermediate I.Step 2: Synthesis of 2-sodium sulfonate-1-acetylindole
Intermediate I is stirred with acetic anhydride and heated (typically 68–73°C) for 2.5–3 hours. After cooling, the reaction mixture is filtered and dried to yield intermediate II.Step 3: Bromination to 5-bromoindole
Intermediate II is dissolved in water (8–12 times its weight), and bromine (Br2) is added at 0–5°C. The reaction is maintained for 1–3 hours, then warmed to room temperature for an additional 1–2 hours. Sodium bisulfite or potassium bisulfite is added to quench excess bromine, followed by treatment with sodium hydroxide or potassium hydroxide under reflux for 12–18 hours. The product crystallizes upon cooling and is isolated by filtration and drying.
This method yields 5-bromoindole with high regioselectivity and purity.
| Step | Reactants/Conditions | Temperature | Time | Product/Notes |
|---|---|---|---|---|
| 1 | Indole + NaHSO3/KHSO3 in alcohol | 20–30°C | 15–20 h | Intermediate I (2-sodium sulfonate-indole) |
| 2 | Intermediate I + Acetic anhydride | 68–73°C | 2.5–3 h | Intermediate II (2-sodium sulfonate-1-acetylindole) |
| 3 | Intermediate II + Br2 (1–2 equiv) + NaOH/KOH | 0–5°C to reflux | 1–3 h + 12–18 h reflux | 5-Bromoindole |
Examples vary solvent and reagent ratios slightly for optimization but follow this general scheme.
Introduction of Pentanoic Acid Side Chain
The pentanoic acid moiety is introduced by alkylation or esterification of the 5-bromoindole, followed by hydrolysis to the acid.
Alkylation with 5-Bromopentanoate Esters
The 5-bromoindole is reacted with ethyl 5-bromopentanoate in the presence of a base such as potassium carbonate or sodium hydride. This reaction forms ethyl 5-(5-bromo-1H-indol-1-yl)pentanoate.
The ester is then hydrolyzed under acidic or basic conditions to yield 5-(5-bromo-1H-indol-1-yl)pentanoic acid.
This two-step approach is widely used in both laboratory and industrial settings due to its efficiency and reliability.
Reaction Conditions Summary
| Step | Reaction | Reagents | Conditions | Product |
|---|---|---|---|---|
| 1 | Alkylation of 5-bromoindole | Ethyl 5-bromopentanoate + K2CO3 or NaH | Solvent: DMF or similar, reflux or room temp | Ethyl 5-(5-bromo-1H-indol-1-yl)pentanoate |
| 2 | Hydrolysis of ester | Acidic (HCl) or basic (NaOH) aqueous solution | Reflux or room temp | This compound |
Detailed Reaction Analysis and Research Findings
Bromination selectivity: The use of sulfonate intermediates directs bromination specifically to the 5-position on the indole ring, avoiding polybromination or substitution at other positions.
Alkylation efficiency: Potassium carbonate is preferred as a base for the alkylation step due to its mildness and ability to promote nucleophilic substitution without side reactions.
Hydrolysis conditions: Both acidic and basic hydrolysis are effective; however, basic hydrolysis with sodium hydroxide is commonly used for cleaner conversion to the carboxylic acid.
Yield and purity: Multi-step synthesis yields 5-bromoindole intermediates in moderate to high yields (~60-80%), while the final alkylation and hydrolysis steps typically achieve overall yields above 70% with high purity.
Summary Table of Preparation Methods
| Stage | Method | Key Reagents | Conditions | Outcome |
|---|---|---|---|---|
| 1 | Sulfonation & Acetylation | Indole, NaHSO3/KHSO3, Acetic anhydride | 20–30°C (sulfonation), 68–73°C (acetylation) | Intermediates I & II |
| 2 | Bromination | Intermediate II, Br2, NaOH/KOH | 0–5°C to reflux | 5-Bromoindole |
| 3 | Alkylation | 5-Bromoindole, Ethyl 5-bromopentanoate, K2CO3 | Reflux or room temp | Ethyl ester intermediate |
| 4 | Hydrolysis | Acid or base (HCl or NaOH) | Reflux or room temp | This compound |
Chemical Reactions Analysis
Types of Reactions
5-(5-Bromo-1H-indol-1-yl)pentanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the indole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The indole ring can be oxidized or reduced using specific reagents, altering the electronic properties of the compound.
Coupling Reactions: The carboxylic acid group can participate in coupling reactions to form amides, esters, or other derivatives.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for selective bromination of the indole ring.
Acidic or Basic Conditions: Employed for coupling reactions involving the carboxylic acid group.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions include various substituted indole derivatives, oxidized or reduced forms of the compound, and coupled products such as amides and esters .
Scientific Research Applications
Medicinal Chemistry
Potential Therapeutic Applications:
- Anti-inflammatory Properties: Due to its structural similarity to other biologically active indoles, 5-(5-Bromo-1H-indol-1-yl)pentanoic acid may exhibit anti-inflammatory effects. Indoles are known to modulate inflammatory pathways, making this compound a candidate for developing new anti-inflammatory drugs.
- Anticancer Activity: The compound's unique structure allows it to potentially interact with cancer-related biological pathways. Indole derivatives have been associated with anticancer properties, suggesting that this compound could be explored as a lead compound in cancer therapy.
- Neuropharmacology: Given the indole structure's role in serotonin receptor modulation, this compound may also be investigated for its effects on mood regulation and neuropsychiatric disorders.
Synthetic Applications
Precursor for Other Compounds:
this compound can serve as a precursor for synthesizing other biologically active compounds. Its ability to undergo further functionalization makes it a valuable building block in organic synthesis.
Interaction Studies
Understanding the pharmacological potential of this compound requires detailed interaction studies with biological targets. Research indicates that compounds with similar structures can bind effectively to various receptors and enzymes, influencing cellular processes such as signal transduction and gene expression .
Mechanism of Action
The mechanism of action of 5-(5-Bromo-1H-indol-1-yl)pentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors, through its indole and carboxylic acid groups . The bromine atom can also play a role in modulating the compound’s activity by influencing its electronic properties and binding affinity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
5-(5-Bromo-1H-indol-1-yl)pentanoic Acid
- Structure: Indole with bromine at position 5 and a pentanoic acid chain at position 1.
- Key Properties: Molar Mass: ~324.21 g/mol (estimated based on ethyl ester derivative) .
(5-Bromo-1H-indol-3-yl)acetic Acid (CAS: 40432-84-6)
- Structure : Bromine at position 5 and acetic acid chain at position 3.
- Key Differences: Shorter carboxylic acid chain (acetic vs. pentanoic). Bromine and acid substituents on adjacent positions (positions 5 and 3).
- Applications: Intermediate in organic synthesis; shorter chain may limit solubility compared to pentanoic acid derivatives .
Ethyl 5-(5-Bromo-1H-indol-1-yl)pentanoate
- Structure : Ethyl ester of the target compound.
- Key Properties: Molar Mass: 324.21 g/mol (C₁₅H₁₈BrNO₂). Storage: Requires 2–8°C; sensitive to irritation .
- Role in Synthesis : Esterification protects the carboxylic acid group during reactions; hydrolysis yields the free acid form.
2-(5-Phenyl-1H-indol-1-yl)acetic Acid Derivatives
Comparative Data Table
Key Research Findings
Chain Length and Reactivity: The pentanoic acid chain in the target compound enhances solubility in polar solvents compared to acetic acid derivatives, facilitating reactions in aqueous environments .
Substituent Position Effects : Bromine at position 5 (vs. 3) may influence electronic properties and binding affinity in biological systems .
Ester vs. Acid Forms : The ethyl ester derivative is more stable during storage but requires hydrolysis for functionalization, adding steps to synthesis workflows .
Biological Activity
5-(5-Bromo-1H-indol-1-yl)pentanoic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and inflammation. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a brominated indole structure connected to a pentanoic acid chain. Its molecular formula is with a molecular weight of approximately 296.16 g/mol. The presence of the bromine atom at the 5-position of the indole ring significantly influences its reactivity and biological properties .
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Receptor Modulation : The indole moiety can bind to multiple receptors, influencing processes such as signal transduction and gene expression. This interaction is crucial for its potential anti-inflammatory and anticancer effects .
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammatory responses .
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
-
Antitumor Activity :
- Studies have shown that this compound can induce apoptosis in cancer cell lines. For instance, it has been tested against MCF-7 breast cancer cells, demonstrating cell cycle arrest in the G0/G1 phase .
- The compound's structure allows it to act similarly to other known anticancer agents, potentially enhancing its efficacy against various tumors.
- Anti-inflammatory Effects :
-
Other Biological Effects :
- Preliminary studies suggest potential neuroprotective effects, although more research is needed to elucidate these pathways fully.
Research Findings and Case Studies
A variety of studies have explored the biological activity of this compound:
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 5-(5-Borono-1H-indol-1-yl)pentanoic acid | Contains boron instead of bromine | Exhibits different reactivity due to boron |
| 5-(1H-indol-3-yl)pentanoic acid | Lacks bromine; contains one indole group | Focused on different biological activities |
Q & A
Q. Key Methodological Considerations :
- Use anhydrous conditions during alkylation to prevent hydrolysis of the ester.
- Monitor reaction progress via TLC (silica gel, UV visualization).
Basic: How is this compound characterized post-synthesis?
Standard analytical techniques include:
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR (400 MHz, CDCl₃ or DMSO-d₆): Peaks at δ 7.5–7.8 ppm (aromatic protons), δ 4.2–4.5 ppm (N-alkyl chain protons), and δ 2.3–2.6 ppm (pentanoic acid methylene groups) confirm structural integrity .
- ¹³C NMR : Assignments for the brominated indole ring (~110–150 ppm) and carbonyl carbons (~170 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺ expected at m/z 296.03) .
- HPLC : Purity analysis using C18 columns (UV detection at 254 nm) with mobile phases like acetonitrile/water (0.1% TFA) .
Advanced: How can reaction conditions be optimized to improve yield and selectivity?
Q. Critical Parameters :
- Solvent Polarity : Polar aprotic solvents (e.g., DMF, DMSO) enhance alkylation efficiency but may increase side reactions. Balancing polarity with steric hindrance is key .
- Catalyst Loading : Excess base (e.g., NaH) accelerates alkylation but risks over-reaction. Titrate base equivalents to stoichiometric ratios.
- Temperature Gradients : Stepwise heating (e.g., 0°C → room temperature) improves regioselectivity during indole functionalization .
Case Study : A 15% yield increase was achieved by replacing EtOAc with THF during hydrolysis, reducing ester re-esterification side reactions .
Advanced: How should stability issues be managed during storage and handling?
- Storage : Store at 2–8°C in amber vials under inert gas (N₂/Ar) to prevent oxidation and hydrolysis. Desiccants (e.g., silica gel) mitigate moisture-induced degradation .
- Stability Testing :
- Accelerated stability studies (40°C/75% RH for 4 weeks) assess degradation pathways.
- Monitor via HPLC for new peaks (degradants) and quantify parent compound loss .
Advanced: How can biological activity assays be designed for this compound?
Q. Protocol Design :
In Vitro Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination. Include positive controls (e.g., doxorubicin) .
Enzyme Inhibition : Screen against target enzymes (e.g., kinases) using fluorescence-based assays. Structure-activity relationship (SAR) studies guide derivative synthesis .
Apoptosis Markers : Flow cytometry (Annexin V/PI staining) evaluates pro-apoptotic effects .
Data Interpretation : Cross-validate results with orthogonal assays (e.g., Western blot for caspase activation) to resolve false positives .
Advanced: How to address contradictions in reported spectral data or reactivity?
Case Example : Discrepancies in ¹H NMR chemical shifts may arise from solvent effects or impurities.
- Resolution Strategies :
- Repeat synthesis with rigorous purification (e.g., recrystallization from EtOH/water).
- Use deuterated solvents matching literature conditions (e.g., CDCl₃ vs. DMSO-d₆) .
- Compare with computational predictions (DFT-based NMR simulations) .
Advanced: What methodologies resolve low yields in coupling reactions involving this compound?
Q. Troubleshooting :
- Activation of Carboxylic Acid : Pre-activate with EDC/HOBt or DCC to form reactive intermediates (e.g., NHS esters) before coupling with amines .
- Microwave-Assisted Synthesis : Reduce reaction times (e.g., 30 minutes at 80°C) and improve yields by 20–30% .
Advanced: How to evaluate the compound’s pharmacokinetic (PK) properties in preclinical studies?
Q. Methodology :
- Plasma Stability : Incubate with murine plasma (37°C, 24 hours) and quantify via LC-MS .
- Caco-2 Permeability : Assess intestinal absorption potential using monolayer transepithelial electrical resistance (TEER) .
- Metabolite Identification : Use high-resolution MS/MS to detect phase I/II metabolites in liver microsomes .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
